1-シクロプロパンマイコフェノール酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Cyclopropane Mycophenolic Acid is a derivative of mycophenolic acid, a potent immunosuppressive agent. This compound is notable for its role as an inhibitor of inosine monophosphate dehydrogenase, an enzyme crucial for the de novo synthesis of guanine nucleotides.

科学的研究の応用

1-Cyclopropane Mycophenolic Acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

作用機序

Target of Action

1-Cyclopropane Mycophenolic Acid (1-CPMA) primarily targets the de novo purine biosynthesis pathway . This pathway is crucial for the production of guanine nucleotides, which are essential for DNA and RNA synthesis, as well as other cellular functions .

Mode of Action

1-CPMA acts as a potent immunosuppressant agent by inhibiting the enzyme inosine monophosphate dehydrogenase (IMPDH) . IMPDH plays a critical role in the de novo purine biosynthesis pathway. By inhibiting IMPDH, 1-CPMA disrupts the production of guanine nucleotides, thereby suppressing the proliferation of lymphocytes and other immune cells .

Biochemical Pathways

The inhibition of IMPDH by 1-CPMA affects the de novo purine biosynthesis pathway . This disruption leads to a decrease in the production of guanine nucleotides, which are essential for the proliferation of immune cells. As a result, the immune response is suppressed, which is beneficial in preventing organ transplant rejection and treating autoimmune diseases .

Pharmacokinetics

The pharmacokinetics of 1-CPMA involves its absorption, distribution, metabolism, and excretion (ADME). It is absorbed in the gastrointestinal tract and distributed throughout the body . The metabolism of 1-CPMA occurs in the liver, and it is primarily excreted in the urine . Factors such as renal function, serum albumin levels, sex, ethnicity, food intake, and concurrent administration of interacting drugs can significantly influence the pharmacokinetics of 1-CPMA .

Result of Action

The primary result of 1-CPMA’s action is the suppression of the immune response . By inhibiting the de novo purine biosynthesis pathway, 1-CPMA reduces the proliferation of immune cells, thereby preventing organ transplant rejection and treating autoimmune diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-CPMA. For instance, heat stress can affect the efficacy of 1-CPMA . Additionally, the presence of other medications can interact with 1-CPMA, potentially altering its pharmacokinetics and overall effectiveness .

生化学分析

Biochemical Properties

1-Cyclopropane Mycophenolic Acid, like MPA, is a potent, selective, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), an important rate-limiting enzyme involved in purine synthesis . This inhibition reduces the proliferation of T and B lymphocytes and diminishes the production of antibodies .

Cellular Effects

1-Cyclopropane Mycophenolic Acid impacts cellular function by inhibiting lymphocyte proliferation, which is crucial in immune responses . It also influences cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects on cells are profound, leading to changes in cellular function and metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-Cyclopropane Mycophenolic Acid involves its binding to the IMPDH enzyme, inhibiting its activity . This inhibition disrupts the de novo synthesis of guanosine nucleotides, leading to a decrease in DNA and RNA synthesis and, consequently, a reduction in lymphocyte proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, 1-Cyclopropane Mycophenolic Acid has shown to cause a transient decrease in the levels of ATP, followed by the activation of AMPK aimed at restoring the intracellular ATP pool . This indicates that the compound can impact cellular function over time, affecting metabolic processes and energy production .

Dosage Effects in Animal Models

While specific studies on 1-Cyclopropane Mycophenolic Acid’s dosage effects in animal models are limited, research on MPA suggests that its effects can vary with different dosages . High doses could potentially lead to adverse effects, emphasizing the need for careful dosage management .

Metabolic Pathways

1-Cyclopropane Mycophenolic Acid is involved in the purine synthesis pathway, where it inhibits the IMPDH enzyme . This could affect metabolic flux or metabolite levels, disrupting the balance of nucleotides in the cell .

Transport and Distribution

The transport and distribution of 1-Cyclopropane Mycophenolic Acid within cells and tissues are likely to be similar to that of MPA. MPA is known to bind 97–99% to serum albumin in patients with normal renal and liver function . It is metabolised in the liver, gastrointestinal tract, and kidney by uridine diphosphate glucuronosyltransferases (UGTs) .

Subcellular Localization

The subcellular localization of 1-Cyclopropane Mycophenolic Acid is not explicitly documented in the literature. Given its mechanism of action, it is likely to be found in the cytoplasm where it interacts with the IMPDH enzyme involved in purine synthesis .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropane Mycophenolic Acid typically involves the cyclopropanation of mycophenolic acid derivatives. One common method is the reaction of alkenes with carbenes or carbenoids, which can be generated in situ from reagents such as chloroform and potassium hydroxide . The reaction conditions often require a controlled environment to ensure the stability of the highly reactive intermediates.

Industrial Production Methods: Industrial production of 1-Cyclopropane Mycophenolic Acid involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to maintain the necessary conditions for cyclopropanation .

化学反応の分析

Types of Reactions: 1-Cyclopropane Mycophenolic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclopropane ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are used under mild to moderate conditions.

Major Products: The major products formed from these reactions include various substituted cyclopropane derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications .

類似化合物との比較

Mycophenolic Acid: The parent compound, known for its immunosuppressive properties.

Mycophenolate Mofetil: A prodrug of mycophenolic acid, used in organ transplantation.

Cyclopropane Derivatives: Other cyclopropane-containing compounds used in medicinal chemistry.

Uniqueness: 1-Cyclopropane Mycophenolic Acid is unique due to its cyclopropane ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

特性

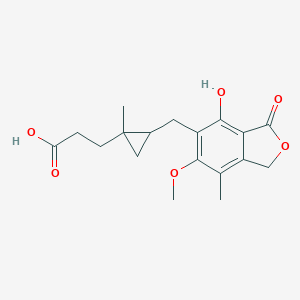

IUPAC Name |

3-[2-[(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)methyl]-1-methylcyclopropyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O6/c1-9-12-8-24-17(22)14(12)15(21)11(16(9)23-3)6-10-7-18(10,2)5-4-13(19)20/h10,21H,4-8H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUZLDOXUBRWHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC3CC3(C)CCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。